S-Ruxolitinib - 941685-37-6

S-Ruxolitinib

Catalog Number: EVT-284746
CAS Number: 941685-37-6
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-Ruxolitinib is the biologically active enantiomer of ruxolitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and 2. [, ] While ruxolitinib is marketed as a racemic mixture of R- and S-enantiomers, S-ruxolitinib exhibits significantly higher inhibitory activity against JAK1 and JAK2 compared to its R-enantiomer. [] This enhanced activity makes S-ruxolitinib a promising candidate for further research and development as a therapeutic agent in various diseases driven by JAK1/2 signaling.

Future Directions
  • Elucidating resistance mechanisms: Investigating the mechanisms underlying resistance to JAK inhibitors like S-ruxolitinib will be crucial for developing strategies to overcome treatment resistance and improve patient outcomes. []
  • Exploring combination therapies: Combining S-ruxolitinib with other targeted therapies could potentially enhance its efficacy and broaden its clinical applications. [, ] This includes investigating synergistic effects with existing drugs or novel therapeutic agents.

Ruxolitinib

  • Compound Description: Ruxolitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2, which are enzymes involved in intracellular signaling pathways that regulate cell growth, survival, and immune responses []. It is approved for the treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease []. Ruxolitinib has been shown to reduce spleen size, improve symptoms, and improve overall survival in patients with myelofibrosis [].
  • Relevance: Ruxolitinib is the enantiomer of S-Ruxolitinib, meaning they share the same chemical formula and connectivity but are mirror images of each other [].

Fedratinib

  • Compound Description: Fedratinib is an oral, selective Janus kinase 2 (JAK2) inhibitor []. It is approved in the United States for the treatment of patients with intermediate-2 or high-risk myelofibrosis []. Fedratinib can reduce spleen volume and improve symptoms in patients with myelofibrosis who have been previously treated with ruxolitinib [, ].
  • Relevance: Fedratinib, like S-Ruxolitinib, is a JAK2 inhibitor, targeting the same signaling pathway involved in the pathogenesis of myeloproliferative neoplasms [, ].

Baricitinib

  • Compound Description: Baricitinib is an achiral analog of Ruxolitinib []. It is approved for the treatment of rheumatoid arthritis [].
  • Relevance: Baricitinib shares a similar core structure with S-Ruxolitinib and exhibits similar inhibitory activity against JAK1 and JAK2 [, ].

Navitoclax

  • Compound Description: Navitoclax is an orally available inhibitor of the anti-apoptotic B-cell lymphoma 2 proteins (BCL-XL, BCL-2, BCL-W) []. It has demonstrated promising results in combination with Ruxolitinib for the treatment of myelofibrosis [, ].
  • Relevance: While not structurally related to S-Ruxolitinib, Navitoclax is often used in combination with Ruxolitinib to target different pathways involved in myelofibrosis, enhancing its therapeutic potential [, ].

Zilurgisertib

  • Compound Description: Zilurgisertib is a potent and selective oral activin receptor-like kinase-2 (ALK2) inhibitor [, ]. It is currently being investigated for its potential to treat anemia associated with myelofibrosis [].
  • Relevance: Though structurally distinct from S-Ruxolitinib, Zilurgisertib offers a potential combination therapy alongside Ruxolitinib to target both JAK-STAT signaling and hepcidin regulation, aiming to improve anemia in myelofibrosis patients [, ].

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that has shown clinical activity in T-cell prolymphocytic leukemia (T-PLL) [].
  • Relevance: Although not directly structurally related to S-Ruxolitinib, Venetoclax, when combined with Ruxolitinib, has shown promise in treating T-PLL by enhancing the dependence of T-PLL cells on BCL-2 for survival [].
Overview

S-Ruxolitinib is a selective inhibitor of Janus kinase (JAK) enzymes, specifically designed to target JAK1 and JAK2. This compound belongs to a class of drugs known as JAK inhibitors, which modulate the signaling pathways involved in various inflammatory and autoimmune diseases. Ruxolitinib was initially approved for the treatment of myelofibrosis and polycythemia vera, and it has shown promise in treating conditions such as graft-versus-host disease and nonsegmental vitiligo.

Source and Classification

S-Ruxolitinib is derived from a series of synthetic modifications to existing JAK inhibitors. The compound is classified as a small molecule drug, primarily targeting JAK1 and JAK2 pathways, which play crucial roles in hematopoiesis and immune function. Its chemical structure includes a pyrrolo[2,3-d]pyrimidine core, which is essential for its biological activity.

Synthesis Analysis

Methods

The synthesis of S-Ruxolitinib involves several steps that include the formation of key intermediates followed by coupling reactions. Notable methods include:

  1. Reactions with Amines: Various amines are reacted with specific carbonyl compounds to form intermediate structures.
  2. Coupling Reactions: The final product is obtained through coupling reactions involving activated esters or other electrophiles with the synthesized intermediates.

Technical details on the synthesis process can be found in patents detailing the preparation methods for ruxolitinib . These documents outline the specific reagents used, reaction conditions (temperature, pressure), and purification techniques such as high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular formula of S-Ruxolitinib is C17H20F3N5OC_{17}H_{20}F_{3}N_{5}O, with a molecular weight of approximately 424.37 g/mol. The structure features:

  • A pyrrolo[2,3-d]pyrimidine ring system.
  • A trifluoromethyl group that enhances its potency and selectivity.
  • An ethylsulfonyl side chain that contributes to its solubility and pharmacokinetic properties.

Data

The compound's structural integrity is confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring high purity levels (>95%) .

Chemical Reactions Analysis

Reactions

S-Ruxolitinib undergoes various chemical reactions that are critical for its synthesis and functionality:

  1. Charge-Transfer Complex Formation: The compound can participate in charge-transfer complex reactions with electron acceptors like chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone . These reactions are utilized in analytical methods for quantifying ruxolitinib in pharmaceutical formulations.
  2. Degradation Pathways: Understanding degradation pathways is essential for stability testing; recent studies have identified degradation products using ultra-high-performance liquid chromatography coupled with mass spectrometry .
Mechanism of Action

S-Ruxolitinib exerts its therapeutic effects by inhibiting the activity of JAK1 and JAK2 enzymes. This inhibition disrupts the signaling pathways activated by various cytokines, leading to:

  • Reduced inflammation.
  • Modulation of immune responses.
  • Altered hematopoiesis.

The mechanism involves blocking the phosphorylation of signal transducer and activator of transcription proteins (STATs), which are crucial for mediating cellular responses to cytokines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Stability: S-Ruxolitinib is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from detailed chemical databases or experimental results.
Applications

S-Ruxolitinib is primarily used in clinical settings for:

  • Treating myelofibrosis and polycythemia vera.
  • Managing graft-versus-host disease post-allogeneic stem cell transplantation.
  • Investigational use in other autoimmune conditions due to its immunomodulatory properties.

Recent developments also explore its potential applications beyond hematological disorders, indicating a growing interest in its broader therapeutic uses.

Properties

CAS Number

941685-37-6

Product Name

S-Ruxolitinib

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1

InChI Key

HFNKQEVNSGCOJV-OAHLLOKOSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Solubility

Soluble in aqueous buffers across a pH of 1-8

Synonyms

(S)-INCB018424; S-Ruxolitinib; SRuxolitinib; S Ruxolitinib

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.